molecular formula C11H18N4O5 B12897769 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one

Cat. No.: B12897769
M. Wt: 286.28 g/mol
InChI Key: OKDBXHZNQGRUKQ-PEBGCTIMSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one is a complex organic compound that belongs to the class of pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms . This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a pyrimidine ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one involves several stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathwaysIn industry, it is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include other pentoses and pyrimidine derivatives, such as uridine and cytidine. These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

Molecular Formula

C11H18N4O5

Molecular Weight

286.28 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one

InChI

InChI=1S/C11H18N4O5/c1-12-5-13-7-2-3-15(11(19)14-7)10-9(18)8(17)6(4-16)20-10/h2-3,6,8-10,12,16-18H,4-5H2,1H3,(H,13,14,19)/t6-,8-,9-,10-/m1/s1

InChI Key

OKDBXHZNQGRUKQ-PEBGCTIMSA-N

Isomeric SMILES

CNCNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CNCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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